molecular formula C9H9BrO2 B168330 2-(3-(Bromomethyl)phenyl)acetic acid CAS No. 118647-53-3

2-(3-(Bromomethyl)phenyl)acetic acid

Cat. No. B168330
Key on ui cas rn: 118647-53-3
M. Wt: 229.07 g/mol
InChI Key: ZEVUGJRUEGVFCU-UHFFFAOYSA-N
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Patent
US06462081B1

Procedure details

To a solution of 3-methylphenylacetic acid (125 g) in tetrachloro methane (1660 ml), N-bromosuccinimide (148 g) and 2,2′-azobisisobutyronitrile (AIBN; 1.37 g) were added. The mixture was refluxed with heating. After termination of reaction, the solution was cooled with ice. The white precipitate was filtered by glass-filter. The filtrate was washed by tetrachloro methane. The filtrate together with washing liquid was concentrated. The obtained residue was dissolved into ethyl acetate. Thereto, hexane was added. The mixture was crystallized to obtain the title compound (59 g).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
1660 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[Br:12]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:12][CH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
CC=1C=C(C=CC1)CC(=O)O
Name
Quantity
148 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1660 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Name
Quantity
1.37 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After termination of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled with ice
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
FILTRATION
Type
FILTRATION
Details
by glass-filter
WASH
Type
WASH
Details
The filtrate was washed by tetrachloro methane
WASH
Type
WASH
Details
The filtrate together with washing liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved into ethyl acetate
ADDITION
Type
ADDITION
Details
Thereto, hexane was added
CUSTOM
Type
CUSTOM
Details
The mixture was crystallized

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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